1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one
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Overview
Description
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one is a compound that features both trifluoromethyl and difluorophenyl groups. These fluorinated groups are known for their significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one typically involves the reaction of 4-trifluoromethylbenzaldehyde with 2,6-difluorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .
Chemical Reactions Analysis
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding alcohol.
Scientific Research Applications
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one involves its interaction with various molecular targets. The trifluoromethyl and difluorophenyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one can be compared with other fluorinated compounds such as:
1-(4-Trifluoromethylphenyl)pentan-1-one: This compound also features a trifluoromethyl group but differs in its overall structure and properties.
Tris(4-trifluoromethylphenyl)phosphine: Another fluorinated compound with distinct applications in catalysis and materials science.
The unique combination of trifluoromethyl and difluorophenyl groups in this compound makes it particularly valuable for research and industrial applications, offering properties that are not easily replicated by other compounds .
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5O/c17-13-2-1-3-14(18)12(13)8-9-15(22)10-4-6-11(7-5-10)16(19,20)21/h1-9H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBVMFHAXEGIL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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